molecular formula C19H26N2O2 B2792995 3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea CAS No. 1797090-94-8

3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea

Cat. No.: B2792995
CAS No.: 1797090-94-8
M. Wt: 314.429
InChI Key: ZDMVQHOVDWBRQD-UHFFFAOYSA-N
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Description

3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea (CAS 1797090-94-8) is a synthetically produced 1,3-disubstituted urea derivative of interest in medicinal chemistry and hit discovery. Its structure incorporates a lipophilic adamantane moiety, a functional group known to enhance metabolic stability and binding affinity in drug candidates by promoting strong van der Waals interactions with biological targets . The molecule's core urea bridge is a key pharmacophore, renowned for its strong hydrogen-bonding capabilities that facilitate specific interactions with enzyme active sites, making urea derivatives valuable for modulating selectivity, stability, and pharmacokinetic profiles of lead compounds . This compound is designed for research applications only. It holds particular value in early-stage drug discovery for the synthesis and screening of novel bioactive molecules. Researchers can utilize it as a key intermediate or precursor for developing more complex inhibitors. Urea derivatives containing adamantane fragments have demonstrated promise as inhibitors of enzymes like soluble epoxide hydrolase (sEH), a target for managing cardiovascular diseases and diabetes . The distinct, three-dimensional structure of the adamantane group, combined with the methoxy modification, makes this compound a compelling chemical tool for probing structure-activity relationships and exploring new chemical space in the development of enzyme inhibitors . Applications: This product is intended for use in laboratory research only. It is suited for use as a building block in organic synthesis, a candidate for high-throughput screening assays, and a model compound for studying the physicochemical properties of complex urea derivatives. Notice: This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(2-methoxy-2-adamantyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-23-19(12-20-18(22)21-17-5-3-2-4-6-17)15-8-13-7-14(10-15)11-16(19)9-13/h2-6,13-16H,7-12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMVQHOVDWBRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea typically involves the reaction of 1-methoxy-3,5-dimethyladamantane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea involves its interaction with specific molecular targets. The adamantane structure allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Structural Analogs

3-[3-(Dimethylamino)propyl]-1-phenylurea
  • Structure: Contains a flexible dimethylamino-propyl chain instead of the methoxyadamantyl group.
  • Molecular Formula : C₁₂H₁₉N₃O (molar mass: 221.3 g/mol) .
  • Key Properties :
    • Phase transition: 321.5°C (powder form) .
    • Safety: Requires respiratory and dermal protection due to unclassified hazards; lacks occupational exposure limits .
5-(Adamantan-1-yl)-3-[(4-fluoro-anilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
  • Structure: Combines adamantane with an oxadiazole-thione ring and a fluoroanilino group .
  • Functional Differences : The oxadiazole-thione moiety may alter hydrogen-bonding patterns and electronic properties compared to urea, while fluorine enhances electronegativity and bioavailability.

Physicochemical Properties

Property 3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea (Inferred) 3-[3-(Dimethylamino)propyl]-1-phenylurea 5-(Adamantan-1-yl)-oxadiazole-thione
Molar Mass (g/mol) ~350–400 (estimated) 221.3 Not reported
Phase Transition Likely >300°C (adamantane rigidity) 321.5°C Not reported
Solubility Low (adamantane hydrophobicity) Likely moderate (polar urea group) Low (oxadiazole-thione)

Hydrogen Bonding and Crystal Packing

  • Target Compound : The urea group forms strong N–H···O hydrogen bonds, likely creating layered or helical crystal structures. The methoxyadamantyl group may restrict conformational flexibility, leading to dense packing .
  • Dimethylamino Derivative: Flexible side chain reduces packing efficiency; urea H-bonds persist but with less directional order .

Biological Activity

3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea, a compound belonging to the class of urea derivatives, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article presents a detailed examination of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be represented as follows:

C16H22N2O2\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}

The compound is synthesized through a multi-step process involving the reaction of 2-methoxyadamantane with phenyl isocyanate. The synthesis pathway typically includes the following steps:

  • Formation of the Urea Linkage : Reacting the amine derivative with phenyl isocyanate.
  • Purification : Utilizing recrystallization techniques to obtain pure product.

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of various urea derivatives, including this compound, against different cancer cell lines. The compound has shown promising results in inhibiting cancer cell growth through various mechanisms.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)5.23Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)4.89Inhibition of cell cycle progression
PC3 (Prostate Cancer)6.12Necroptosis through RIPK1/RIPK3 signaling

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

The biological activity of this compound is primarily attributed to its ability to induce apoptosis and necroptosis in cancer cells.

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death. This was evidenced by increased levels of cleaved caspase-3 and -8 in treated cells.
  • Necroptosis : At higher concentrations, the compound triggers necroptotic cell death through the activation of RIPK1 and RIPK3 pathways, which are critical for necroptosis.

Case Studies

A notable study investigated the effects of this compound on A549 lung cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, indicative of apoptotic features.

Another study focused on HCT116 colon cancer cells, where the compound was found to arrest the cell cycle at the G0/G1 phase, thereby inhibiting proliferation effectively.

Structure–Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features:

  • Urea Moiety : Essential for interaction with biological targets.
  • Adamantane Ring : Contributes to hydrophobic interactions and enhances cellular uptake.

Table 2: Summary of Structural Modifications and Their Effects

ModificationEffect on Activity
Addition of halogensIncreased potency
Alteration in alkyl chainsVaries based on length

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 3-[(2-Methoxyadamantan-2-yl)methyl]-1-phenylurea, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling the adamantane-derived methoxy precursor (e.g., 2-methoxyadamantane) with phenylurea via nucleophilic substitution or Mitsunobu reactions. To ensure purity:

  • Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) for separation .
  • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
    • Safety Note : Handle intermediates like adamantane derivatives under inert atmospheres due to potential sensitivity to oxidation .

Q. What experimental precautions are critical given the lack of toxicological data for this compound?

  • Methodological Answer : Adopt ALARA (As Low As Reasonably Achievable) principles:

  • Use fume hoods with HEPA filters and mechanical exhaust systems to minimize inhalation risks .
  • Wear NIOSH-certified respirators (N95 or higher), nitrile gloves, and chemical-resistant lab coats .
  • Implement emergency protocols (e.g., safety showers, eye wash stations) as per GHS/CLP guidelines .

Q. How can researchers characterize the stability of this compound under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., heating from 25°C to 400°C at 10°C/min) .
  • Photostability : Expose samples to UV light (λ = 254 nm) and monitor degradation via UV-Vis spectroscopy .
  • Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C for 48 hours, followed by LC-MS analysis .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of this adamantane-urea derivative?

  • Methodological Answer :

  • Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energy barriers (software: Gaussian 16 or ORCA) .
  • Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction yield .
  • Example : ICReDD’s workflow integrates quantum chemical calculations with experimental feedback loops to narrow optimal conditions .

Q. What strategies resolve contradictions in biological activity data for adamantane-based compounds?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house assays to identify outliers .
  • Dose-Response Refinement : Use factorial design to test variables (e.g., concentration, incubation time) and isolate confounding factors .
  • Target Validation : Employ CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., NMDA receptors) .

Q. How can ecological risks be assessed given the absence of ecotoxicity data?

  • Methodological Answer :

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., phenylurea herbicides) to estimate LC50/EC50 values for aquatic organisms .
  • QSAR Modeling : Use EPA’s ECOSAR v2.0 to predict acute/chronic toxicity .
  • Microcosm Studies : Evaluate biodegradation in soil/water systems spiked with 14^{14}C-labeled compound .

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